molecular formula C12H11BrN2O B1487072 6-(4-Bromobenzyl)-2-methylpyrimidin-4-ol CAS No. 1368883-47-9

6-(4-Bromobenzyl)-2-methylpyrimidin-4-ol

Cat. No.: B1487072
CAS No.: 1368883-47-9
M. Wt: 279.13 g/mol
InChI Key: KTQMLASVSJVTMT-UHFFFAOYSA-N
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Description

4-Bromobenzyl is a component used in various chemical reactions . Pyrimidin-4-ol is a type of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of compounds involving 4-Bromobenzyl has been reported in various studies. For instance, one study mentioned the synthesis of a compound using 4-Bromobenzyl alcohol . Another study discussed the SN2 reaction of 2-naphthol/sodium hydroxide with 1-iodobutane .


Molecular Structure Analysis

The molecular structure of 4-Bromobenzyl compounds can be analyzed using various techniques. For example, 4-Bromobenzyl bromide has a molecular formula of C7H6Br2, an average mass of 249.930 Da, and a monoisotopic mass of 247.883606 Da .


Chemical Reactions Analysis

4-Bromobenzyl compounds participate in various chemical reactions. For instance, 4-Bromobenzyl alcohol undergoes a three-component reaction with acetylferrocene and arylboronic acid . Another study discussed the oxidation of 4-Bromobenzyl alcohol to 4-Bromobenzaldehyde .


Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromobenzyl compounds can be analyzed. For instance, (4-bromophenyl)methanol has a melting point of 75-78 ºC .

Scientific Research Applications

Subheading Theoretical Investigations and Synthesis of Complexes

Researchers have synthesized novel Schiff base ligands like 2-[(3-bromo-5-hydroxybenzylidene)-amino]-6-methylpyrimidin-4-ol and their Co(II) and Mn(II) complexes, exploring their global stability, reactivity properties, and photophysical characteristics through ALIE and TDDFT calculations (Prasad et al., 2017).

Synthesis and Crystallography

Subheading Arylsulfonylation and Crystal Structure Analysis

Arylsulfonylated 2-amino-6-methylpyrimidin derivatives have been synthesized, showing various non-covalent interactions contributing to structural stability. X-ray diffraction confirmed their structures, and FMO analysis indicated changes in stability and reactivity due to different binding moieties (Ali et al., 2021).

Molecular Stability and Reactivity

Subheading O-Acetylamino-benzenesulfonylation and Theoretical Analysis

Compounds like APABS and DPACS, synthesized through O-4-acetylamino-benzenesulfonylation, exhibited molecular stability and reactivity properties analyzed through NBO, FMOs, and molecular electrostatic potential analyses (Khalid et al., 2021).

Noncovalent Interactions and Structural Insights

Subheading O-Benzenesulfonylation and Quantum Chemical Studies

Compounds such as AMPBS and DAPBS, synthesized via O-benzenesulfonylation, showed significant noncovalent interactions contributing to their structural integrity. Quantum chemical studies, including DFT and TD-DFT, provided insights into their optimized geometry, NBOs, FMOs, and NLO properties (Ali et al., 2020).

Mechanism of Action

While the specific mechanism of action for “6-(4-Bromobenzyl)-2-methylpyrimidin-4-ol” is not available, related compounds such as S-(4-BROMOBENZYL)CYSTEINE have been studied. This compound interacts with the Glutathione S-transferase P in humans .

Safety and Hazards

Safety data sheets provide information on the safety and hazards of chemical compounds. For instance, 4-Bromobenzyl alcohol is classified as a flammable liquid and vapor, and it causes skin irritation .

Properties

IUPAC Name

4-[(4-bromophenyl)methyl]-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c1-8-14-11(7-12(16)15-8)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQMLASVSJVTMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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